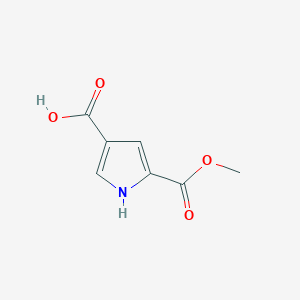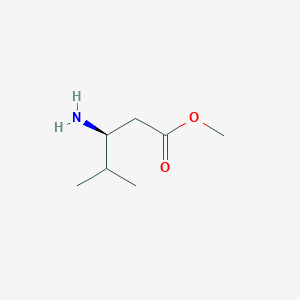
(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine
説明
(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine, also known as MBP, is a synthetic organic compound with a wide range of applications in science and medicine. It is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the effects of certain drugs on the body. In
科学的研究の応用
Analytical Detection and Biological Effects
- Carcinogenic Properties of Heterocyclic Aromatic Amines : Heterocyclic aromatic amines (HAAs), such as PhIP, demonstrate carcinogenic effects in rodents, necessitating quantitative and qualitative analyses of these compounds and their metabolites in various matrices. Analytical techniques, notably liquid chromatography coupled with mass spectrometry, are pivotal for sensitive and selective analysis of HAAs and their metabolites, highlighting the importance of methodological advancements in understanding the biological effects and exposures of these compounds (Teunissen et al., 2010).
Chemical Properties and Reactions
- Chemistry and Properties of Benzimidazol-Pyridines : Research on compounds containing benzimidazole and pyridine moieties, including their complex compounds, indicates significant interest in their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. This suggests a vast area of potential research and application, including the synthesis of novel CNS (central nervous system) acting drugs, highlighting how structural variations in aromatic and heterocyclic amines can influence biological activity and applications (Boča et al., 2011).
Therapeutic Potentials
- Potential in CNS Drug Development : The identification of functional chemical groups within heterocycles, including pyridines, that could act on the CNS underscores the therapeutic potential of these compounds. The search for molecules with specific CNS activities, ranging from antidepressant to anticonvulsant effects, demonstrates the ongoing interest in developing novel therapeutics based on the structural features of aromatic amines (Saganuwan, 2017).
Environmental and Health Implications
- Carcinogenic Risks and Dietary Exposure : The mutagenic and carcinogenic potentials of HAAs formed during the cooking of protein-rich foods have prompted extensive research into their health implications, dietary exposures, and the metabolic fate in humans. This body of work is crucial for assessing the risks associated with exposure to HAAs and developing strategies to mitigate these risks, further emphasizing the relevance of understanding the chemistry and biological effects of compounds like "(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine" (Stavric, 1994).
特性
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12-4-6-13(7-5-12)9-16-11-14-3-2-8-15-10-14/h2-8,10,16H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFWHXTURHVAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3149778.png)

![1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one](/img/structure/B3149783.png)


![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149797.png)
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2-methyl-](/img/structure/B3149801.png)




![2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B3149833.png)

